(2-(tert-Butyl)pyridin-4-yl)boronic acid
Description
(2-(tert-Butyl)pyridin-4-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a tert-butyl group at the 2-position and a boronic acid moiety at the 4-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, pharmaceuticals, and materials science products . The tert-butyl group introduces steric bulk, which may influence reactivity, solubility, and target binding in biological applications.
Properties
Molecular Formula |
C9H14BNO2 |
|---|---|
Molecular Weight |
179.03 g/mol |
IUPAC Name |
(2-tert-butylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-9(2,3)8-6-7(10(12)13)4-5-11-8/h4-6,12-13H,1-3H3 |
InChI Key |
AUKMAUQROCBPLU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method starts with 2-bromo-4-tert-butylpyridine, which undergoes a halogen-metal exchange reaction with a metalation reagent such as n-butyllithium. The resulting organometallic intermediate is then treated with a boronic acid ester to form the desired boronic acid .
Industrial Production Methods
Industrial production methods for (2-(tert-Butyl)pyridin-4-yl)boronic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or water), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-(tert-Butyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of this group with an aryl or vinyl halide, forming a new carbon-carbon bond . The molecular targets and pathways involved in other applications, such as medicinal chemistry, are still under investigation and may vary depending on the specific context .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural and Electronic Features
The tert-butyl group distinguishes (2-(tert-Butyl)pyridin-4-yl)boronic acid from other pyridinyl boronic acids. Key comparisons include:
Table 1: Structural Comparison of Pyridinyl Boronic Acids
Key Observations :
- Electronic Effects : Unlike electron-withdrawing groups (e.g., bromo), the tert-butyl group donates electrons weakly, which may stabilize the boronic acid during reactions .
Biological Activity
(2-(tert-Butyl)pyridin-4-yl)boronic acid is a member of the boronic acid family, which has garnered attention due to its diverse applications in organic synthesis and potential therapeutic roles in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
Molecular Formula : C10H14BNO3
Molecular Weight : 195.03 g/mol
IUPAC Name : 2-(tert-butyl)pyridin-4-ylboronic acid
CAS Number : 2225172-06-3
The compound features a pyridine ring substituted with a tert-butyl group and a boronic acid functional group, which enhances its reactivity and utility in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.
Biological Activity Overview
While specific biological activities of (2-(tert-Butyl)pyridin-4-yl)boronic acid are not extensively documented, boron-containing compounds are known to interact with biological systems, suggesting potential therapeutic effects.
- Proteasome Inhibition : Boronic acids have been recognized for their ability to inhibit proteasomes, which play a crucial role in protein degradation. This inhibition can lead to the accumulation of pro-apoptotic proteins, enhancing cell death in cancer cells .
- Cell Signaling Modulation : Research indicates that compounds with boronic acid moieties can modulate various signaling pathways involved in cell growth and survival, potentially providing therapeutic benefits against diseases characterized by dysregulated proliferation.
- Neuroprotective Effects : Some studies suggest that boron-containing compounds may protect neuronal cells from neurotoxic agents, indicating their potential as neuroprotective agents.
Anticancer Activity
A comparative analysis of similar boronic acid compounds indicates that (2-(tert-Butyl)pyridin-4-yl)boronic acid may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.56 | Tubulin polymerization inhibition |
| Compound B | 1.0 | Apoptosis induction via caspase activation |
| (2-(tert-Butyl)pyridin-4-yl)boronic acid | TBD | Potentially similar mechanisms as above |
The exact IC50 value for (2-(tert-Butyl)pyridin-4-yl)boronic acid remains to be determined through further experimental studies.
In Vivo Studies
In vivo studies involving boron-rich nanoparticles have shown promising results regarding liver-targeting capabilities without significant toxicity. These findings imply that derivatives of boronic acids could be engineered for targeted drug delivery systems in cancer therapy .
Applications in Medicinal Chemistry
The unique structure of (2-(tert-Butyl)pyridin-4-yl)boronic acid positions it as a lead compound for developing new pharmaceuticals. Its potential applications include:
- Cancer Therapeutics : Due to its ability to modulate apoptosis and inhibit tumor growth.
- Neuroprotective Agents : For conditions involving neurodegeneration.
- Drug Delivery Systems : Leveraging its interactions with biological molecules for targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
